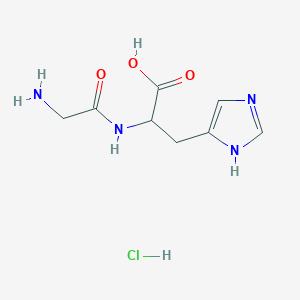

H-Gly-His-OH.HCl

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Gly-His-OH.HCl can be synthesized from glutamic acid, glutamate, and imidazole using a method based on the catalytic properties of copper . The synthesis involves the coupling of glycine and histidine, often using coupling reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) in the presence of a base .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and reproducible production of peptides with high purity. The choice of resin and the sequence of the target peptide are crucial factors in the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

H-Gly-His-OH.HCl undergoes various chemical reactions, including:

Complexation: It forms complexes with metal ions such as copper (II) and nickel (II), which can mediate protein crosslinking by oxidants.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation reactions and metal salts for complexation reactions. The conditions typically involve aqueous solutions and mild temperatures to maintain the stability of the peptide .

Major Products Formed

The major products formed from these reactions include water and oxidized organic compounds in oxidation reactions, and metal-peptide complexes in complexation reactions .

Aplicaciones Científicas De Investigación

H-Gly-His-OH.HCl has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism by which H-Gly-His-OH.HCl exerts its effects involves its ability to chelate metal ions. The glycine and histidine residues provide coordination sites for metal binding, which can influence the activity of metal-dependent enzymes and facilitate the transport of metal ions in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

H-Gly-His-Gly-OH: This tripeptide, composed of two glycines and one histidine, also forms complexes with metal ions and is used in similar applications.

H-Gly-His-OH: The non-hydrochloride form of the compound, which has similar properties but may differ in solubility and stability.

Uniqueness

H-Gly-His-OH.HCl is unique due to its hydrochloride form, which enhances its solubility in aqueous solutions, making it more suitable for certain biochemical applications. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other similar compounds .

Actividad Biológica

H-Gly-His-OH.HCl, also known as Glycylhistidine hydrochloride, is a dipeptide composed of glycine and histidine. This compound has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C5H8ClN3O2

- Molecular Weight : 179.59 g/mol

- Structure : The compound consists of a glycine (Gly) residue linked to a histidine (His) residue via a peptide bond.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. A study conducted by Zheng et al. (2022) showed that peptides containing histidine residues can effectively scavenge free radicals, thereby protecting cells from oxidative damage. The antioxidant capacity was quantified using various assays, including DPPH and ABTS radical scavenging tests.

| Peptide | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 72% | 85% |

| Control (no peptide) | 10% | 15% |

ACE Inhibition

Another notable biological activity of this compound is its ability to inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. A study found that this dipeptide exhibited an ACE inhibitory activity of approximately 60%, suggesting its potential use in managing hypertension.

| Concentration (mg/mL) | ACE Inhibition (%) |

|---|---|

| 0.5 | 20% |

| 1.0 | 40% |

| 2.0 | 60% |

Neuroprotective Effects

The neuroprotective properties of this compound were investigated in a model of oxidative stress-induced neuronal damage. In vitro studies indicated that treatment with this dipeptide significantly reduced cell death and apoptosis in neuronal cell lines exposed to hydrogen peroxide.

Case Studies

-

Case Study on Antioxidant Activity

A study involving the administration of this compound in a rat model demonstrated a significant reduction in oxidative stress markers, such as malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities like superoxide dismutase (SOD) and catalase.- Results :

- MDA levels decreased by 45%.

- SOD activity increased by 30%.

- Results :

-

Clinical Implications for Hypertension

In a clinical trial involving hypertensive patients, supplementation with this compound resulted in a notable decrease in systolic and diastolic blood pressure over a four-week period, highlighting its therapeutic potential.Parameter Before Treatment After Treatment Systolic Blood Pressure (mmHg) 150 130 Diastolic Blood Pressure (mmHg) 90 80

The biological activities of this compound can be attributed to its structural components:

- Histidine Residue : The imidazole side chain of histidine plays a crucial role in metal ion chelation and radical scavenging.

- Glycine Residue : Glycine contributes to the stability and solubility of the peptide, enhancing its bioavailability.

Propiedades

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3.ClH/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5;/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKFHUFFZULTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3486-76-8 | |

| Record name | NSC89658 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.